molecular formula C20H20N2O2S B11345898 2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11345898
M. Wt: 352.5 g/mol
InChI Key: YRCDZWUTIFDAGG-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound that features a combination of phenoxy, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-phenyl-1,3-thiazole: This can be prepared by the cyclization of phenylthiourea with α-haloketones.

    Coupling Reaction: The final step involves the coupling of 3-methylphenoxyacetic acid with 2-phenyl-1,3-thiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenoxyphenyl)-1,3-thiazole-4-yl acetic acid
  • 2-(3-chlorophenyl)-1,3-thiazole-4-yl acetic acid
  • 2-(4-fluorophenyl)-1,3-thiazole-4-yl acetic acid

Uniqueness

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C20H20N2O2S/c1-15-6-5-9-18(12-15)24-13-19(23)21-11-10-17-14-25-20(22-17)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,21,23)

InChI Key

YRCDZWUTIFDAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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